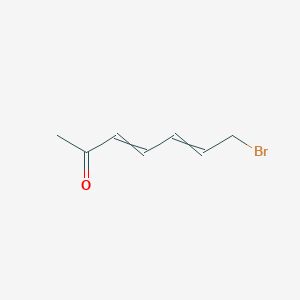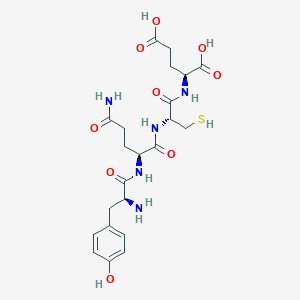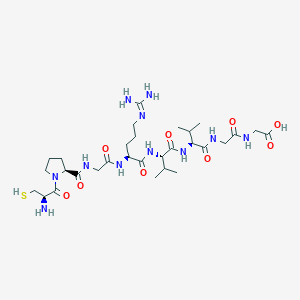![molecular formula C18H19NO B14225524 4-[4-(1-Phenylethenyl)phenyl]morpholine CAS No. 560070-06-6](/img/structure/B14225524.png)
4-[4-(1-Phenylethenyl)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1-Phenylethenyl)phenyl]morpholine is an organic compound with the molecular formula C12H15NO. It is a derivative of morpholine, featuring a phenylethenyl group attached to the morpholine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Phenylethenyl)phenyl]morpholine typically involves the reaction of morpholine with a phenylethenyl derivative. One common method is the reaction of morpholine with alpha-bromostyrene under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
4-[4-(1-Phenylethenyl)phenyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the phenylethenyl group.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Saturated derivatives of the phenylethenyl group.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-[4-(1-Phenylethenyl)phenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[4-(1-Phenylethenyl)phenyl]morpholine involves its interaction with specific molecular targets. The phenylethenyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the phenylethenyl group.
4-Phenylmorpholine: Similar structure but lacks the ethenyl group.
N-Phenylmorpholine: Another analog with a different substitution pattern.
Uniqueness
4-[4-(1-Phenylethenyl)phenyl]morpholine is unique due to the presence of both the morpholine ring and the phenylethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
560070-06-6 |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC名 |
4-[4-(1-phenylethenyl)phenyl]morpholine |
InChI |
InChI=1S/C18H19NO/c1-15(16-5-3-2-4-6-16)17-7-9-18(10-8-17)19-11-13-20-14-12-19/h2-10H,1,11-14H2 |
InChIキー |
NLKPDAWIDBQNCW-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
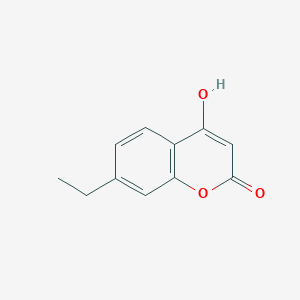
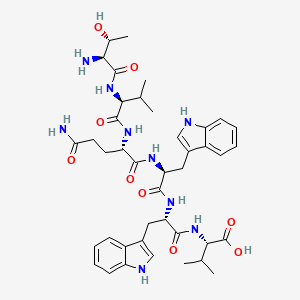
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
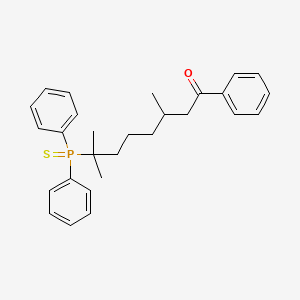
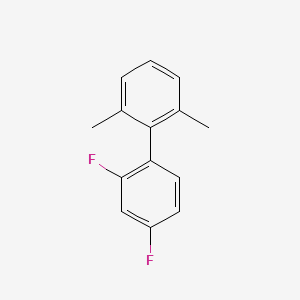
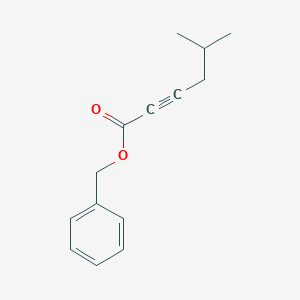
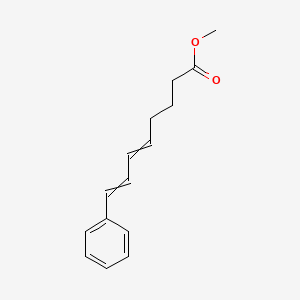
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
